
3,4-Dichlorofuran-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorofuran-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5HCl2NO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions and a nitrile group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorofuran-2-carbonitrile typically involves the halogenation of furan derivatives. One common method is the chlorination of furan-2-carbonitrile using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dichlorofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The furan ring can be oxidized to form dicarbonyl compounds using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Major Products:
Substitution: Formation of substituted furans.
Reduction: Formation of 3,4-dichlorofuran-2-amine.
Oxidation: Formation of dicarbonyl compounds.
Applications De Recherche Scientifique
3,4-Dichlorofuran-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs due to its potential biological activity.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conducting polymers.
Chemical Research: The compound is studied for its reactivity and potential to form new chemical entities.
Mécanisme D'action
The mechanism of action of 3,4-Dichlorofuran-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions with electrophilic species. The chlorine atoms can undergo substitution reactions, allowing the compound to be modified and incorporated into larger molecular structures. These interactions enable the compound to exert its effects in different chemical and biological contexts .
Comparaison Avec Des Composés Similaires
3,4-Dichlorofuran-2(5H)-one: Similar structure but with a carbonyl group instead of a nitrile group.
3,4-Dichlorofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 3,4-Dichlorofuran-2-carbonitrile is unique due to the presence of both chlorine atoms and a nitrile group on the furan ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C5HCl2NO |
|---|---|
Poids moléculaire |
161.97 g/mol |
Nom IUPAC |
3,4-dichlorofuran-2-carbonitrile |
InChI |
InChI=1S/C5HCl2NO/c6-3-2-9-4(1-8)5(3)7/h2H |
Clé InChI |
HMSWZIGQTKWMKA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(O1)C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



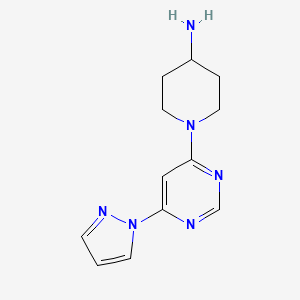
![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)
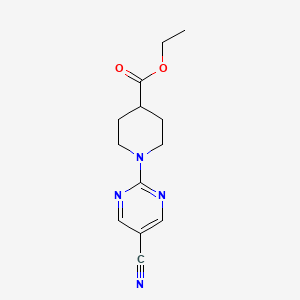
![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)
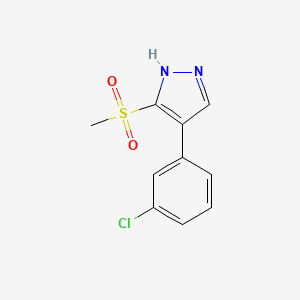
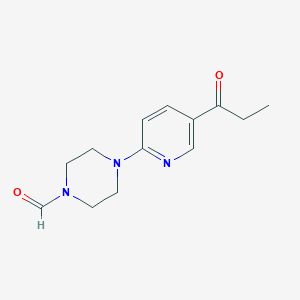
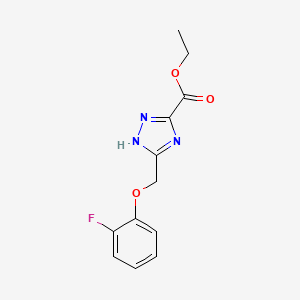
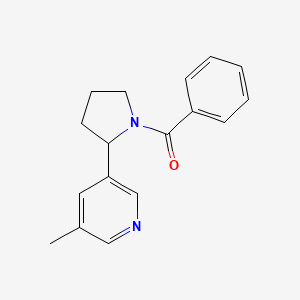

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)


![2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)ethanol](/img/structure/B11796710.png)
